molecular formula C30H43N3O7 B8547222 (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate

(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate

Cat. No.: B8547222
M. Wt: 557.7 g/mol
InChI Key: OFSTZZKUEIBQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate is a complex organic compound that features multiple functional groups, including pyrrolidine, carbamoyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyloxymethyl group. Subsequent steps involve the formation of the carbamoyl group and the esterification of octanoic acid. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxymethyl group may yield benzoic acid derivatives, while reduction of the carbamoyl group may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(2-Hydroxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester
  • 3-(1-(2-Methoxymethyl-pyrrolidine-1-carbonyl)-2-methylpropylcarbamoyl)-octanoic acid 2,5-dioxo-pyrrolidin-1-yl ester

Uniqueness

The uniqueness of (2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H43N3O7

Molecular Weight

557.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoate

InChI

InChI=1S/C30H43N3O7/c1-4-5-7-13-23(18-27(36)40-33-25(34)15-16-26(33)35)29(37)31-28(21(2)3)30(38)32-17-10-14-24(32)20-39-19-22-11-8-6-9-12-22/h6,8-9,11-12,21,23-24,28H,4-5,7,10,13-20H2,1-3H3,(H,31,37)

InChI Key

OFSTZZKUEIBQIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)ON1C(=O)CCC1=O)C(=O)NC(C(C)C)C(=O)N2CCCC2COCC3=CC=CC=C3

Origin of Product

United States

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